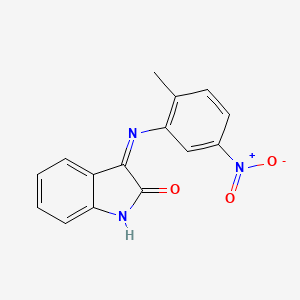
3-(2-Methyl-5-nitroanilino)indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-5-nitroanilino)indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound has a molecular formula of C15H11N3O3 and a molecular weight of 281.27 g/mol.
Preparation Methods
The synthesis of 3-(2-Methyl-5-nitroanilino)indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. In this method, phenylhydrazine is reacted with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The specific reaction conditions and reagents used can vary depending on the desired substitution pattern on the indole ring.
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often require careful control of reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-(2-Methyl-5-nitroanilino)indol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding nitro or carbonyl derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: The compound’s biological activities make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-5-nitroanilino)indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors and enzymes, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(2-Methyl-5-nitroanilino)indol-2-one can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C15H11N3O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
3-(2-methyl-5-nitrophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H11N3O3/c1-9-6-7-10(18(20)21)8-13(9)16-14-11-4-2-3-5-12(11)17-15(14)19/h2-8H,1H3,(H,16,17,19) |
InChI Key |
WXYIUYJQWSBELW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C2C3=CC=CC=C3NC2=O |
solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691856.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11691861.png)
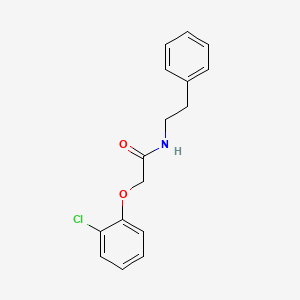
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11691871.png)
![5,7-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691880.png)
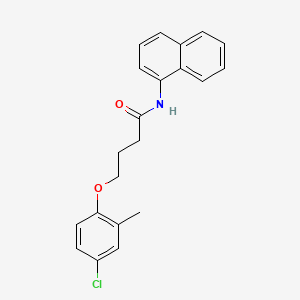
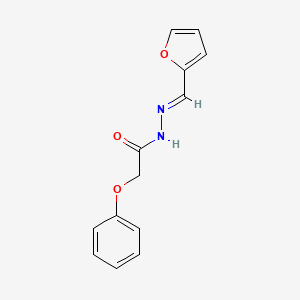
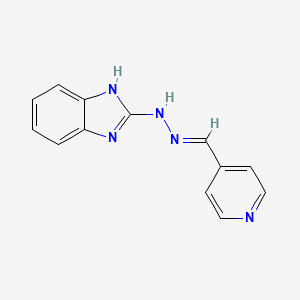
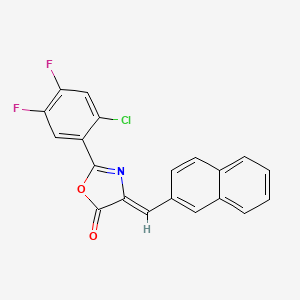
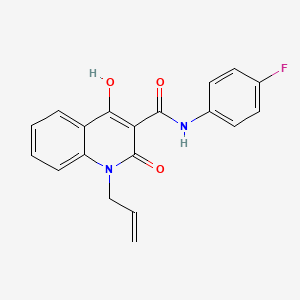
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11691915.png)
![methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691919.png)
![4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691920.png)
![2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol](/img/structure/B11691921.png)
